2,5-dichloro-1H-indole

Chemical Synthesis Procurement Quality Control

Substituting halogenated indole isomers risks derailing synthetic projects. 2,5-Dichloro-1H-indole provides the exact 2,5-dichloro pattern required for patented plant growth regulators (JPS60224665A) and MCL-1 inhibitor leads. - Eliminates a complex, low-yielding dichlorination step; enables direct synthesis of methyl 2,5-dichloroindole-3-acetate. - Unique electronic/steric profile for comprehensive SAR libraries versus 4,5- or 5,6-dichloroindole isomers. - C-2 chloro substituent serves as a selective handle for Suzuki-Miyaura and Sonogashira cross-coupling methodology studies.

Molecular Formula C8H5Cl2N
Molecular Weight 186.03 g/mol
CAS No. 916258-28-1
Cat. No. B11905677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-1H-indole
CAS916258-28-1
Molecular FormulaC8H5Cl2N
Molecular Weight186.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C=C(N2)Cl
InChIInChI=1S/C8H5Cl2N/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H
InChIKeySXGSVZVXLMVXOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-1H-Indole Procurement Overview


2,5-Dichloro-1H-indole (CAS 916258-28-1) is a halogenated heterocyclic compound belonging to the indole class, defined by its C8H5Cl2N molecular formula and a molecular weight of 186.03 g/mol [1]. It is a synthetic building block used in the preparation of more complex molecules, including pharmaceutical intermediates, plant growth regulators, and other bioactive indole derivatives . This compound is commercially available from major suppliers as a research chemical with a standard purity specification of 95% or higher, typically accompanied by analytical documentation such as NMR, HPLC, or GC .

2,5-Dichloro-1H-Indole: Irreplaceable in Synthesis


Indiscriminate substitution among halogenated indole isomers or alternative building blocks can derail a synthetic project. The precise position of halogen atoms on the indole core is a primary determinant of chemical reactivity, dictating the feasibility and regioselectivity of subsequent reactions like cross-couplings [1]. In Structure-Activity Relationship (SAR) studies, the 2,5-dichloro pattern is distinct from 4,5-, 4,7-, or 5,6-dichloroindole isomers . This specific substitution is required as a key intermediate in patented syntheses for certain plant growth regulators and pharmaceutical leads . Therefore, substituting this compound with a different halogenation pattern would result in a structurally different final product, invalidating the target synthesis and introducing significant project risk.

Procurement Evidence for 2,5-Dichloro-1H-Indole


Purity Specification & Commercial Availability

As a direct procurement consideration, 2,5-Dichloro-1H-indole is commercially offered with a clearly defined and verifiable minimum purity specification. A primary supplier, Bidepharm, lists the compound with a standard purity of 95%+, and importantly, offers batch-specific quality control documentation such as NMR, HPLC, or GC upon request . This contrasts with other specialized indole intermediates that may be sold 'as-is' or without guaranteed purity metrics, which can introduce variability and risk into research workflows. The quantitative availability of these QC data reduces the need for in-house purification and verification prior to use, directly saving time and resources.

Chemical Synthesis Procurement Quality Control

2,5-Dichloro Pattern in Biological Activity

While direct comparative data for the unadorned 2,5-dichloro-1H-indole core is absent, a strong class-level inference for the value of its substitution pattern can be drawn from studies on related di- and poly-halogenated indoles. Research on multi-halogenated indoles demonstrates that the incorporation of chlorine atoms at the 5-position (and 4- and 6-positions) enhances antifungal activity due to increased hydrophobic and electron-withdrawing effects, as identified by QSAR models [1]. Furthermore, studies on 5,6-dichloroindole show that the dichloro pattern is essential for generating analogs with potent anti-HCMV and anti-HSV-1 activity, whereas monohalogenated or unsubstituted indoles in the same study exhibited significantly reduced antiviral efficacy [2]. This suggests that the 2,5-dichloro scaffold offers a distinct electronic and steric profile compared to mono-chloro (e.g., 5-chloroindole) or other di-chloro isomers, making it a valuable precursor for accessing a specific region of chemical and biological space.

Medicinal Chemistry SAR Halogenated Indoles

Patented Plant Growth Regulator Intermediate

The utility of 2,5-dichloro-1H-indole is quantitatively established through its role as a specific intermediate in the synthesis of a patented indoleacetic acid derivative, methyl 2,5-dichloroindole-3-acetate, which is claimed for use as a plant growth regulator . The patent (JPS60224665A) explicitly details the preparation of this derivative starting from a compound of formula II, which is reacted with a chlorinating agent to yield the 2,5-dichloro-substituted product. This is a concrete, documented application where the 2,5-dichloro pattern is required, distinguishing it from other indole isomers that would not produce the same final compound. The existence of this patent provides a clear, verifiable reason for procuring this specific isomer for researchers working in this field.

Agrochemicals Synthetic Intermediate Patented Process

Optimal Applications of 2,5-Dichloro-1H-Indole


Synthesis of Plant Growth Regulator Derivatives

This compound is the optimal starting material for the synthesis of methyl 2,5-dichloroindole-3-acetate and related indole-3-acetic acid derivatives with plant growth regulatory activity. The 2,5-dichloro pattern on the indole core is a specific requirement detailed in the synthetic procedure, as outlined in patent JPS60224665A . Using the pre-formed 2,5-dichloro-1H-indole building block eliminates the need for a complex, low-yielding dichlorination step later in the synthesis, thereby increasing overall efficiency.

SAR Exploration of Halogenated Indoles

In medicinal chemistry programs aiming to build Structure-Activity Relationship (SAR) libraries, 2,5-dichloro-1H-indole serves as a specific, non-interchangeable member of a halogenated indole series. Its substitution pattern contributes a distinct electronic and steric profile compared to other regioisomers, such as 4,5-, 4,7-, or 5,6-dichloroindole. As QSAR and experimental data on related compounds show, the position of halogenation on the indole ring can significantly modulate biological activity, including antifungal and antiviral effects [1]. Including this specific isomer in a screening set ensures comprehensive coverage of chemical space and helps identify the optimal halogenation pattern for a given target.

C-2 Reactivity in Palladium-Catalyzed Couplings

The 2-chloro substituent on the indole core is a valuable synthetic handle for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings [2]. 2,5-Dichloro-1H-indole provides a unique substrate for chemists studying the selectivity and reactivity of C-2 chlorides versus other halogens on the indole ring. The presence of a second chlorine at the 5-position allows for the investigation of steric and electronic effects on the reaction rate and selectivity at the C-2 position, providing valuable insights for developing new synthetic methodologies for complex indole alkaloids and pharmaceuticals.

Precursor for Macrocyclic Indole Derivatives

Patents describe the use of substituted indoles, including chloroindoles, as starting materials for synthesizing macrocyclic indole derivatives that function as MCL-1 inhibitors for potential cancer therapy [3]. The specific 2,5-dichloro pattern is a defined substituent pattern in these general formulas. Procuring 2,5-dichloro-1H-indole enables researchers to access this class of macrocyclic compounds and explore their structure-activity relationships, which would not be possible with a different indole isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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